H-Gly-Ala-Hyp-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYQPXQVMSTRG-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Collagen-Derived Tripeptide H-Gly-Ala-Hyp-OH

This document provides a comprehensive technical overview of the tripeptide H-Gly-Ala-Hyp-OH (Glycyl-L-Alanyl-L-Hydroxyproline), a molecule of significant interest due to its origin as a structural fragment of collagen. This guide is intended for researchers and professionals in biochemistry, drug development, and materials science, offering detailed information on its chemical structure, properties, synthesis, and biological significance.

Chemical Identity and Physicochemical Properties

This compound is a tripeptide composed of glycine, alanine, and hydroxyproline residues. The "H-" prefix indicates a free amine group at the N-terminus (Glycine), and the "-OH" suffix signifies a free carboxyl group at the C-terminus (Hydroxyproline). The most common and biologically relevant isomer of hydroxyproline is (2S,4R)-4-hydroxyproline, which is assumed in this guide. This tripeptide is a fundamental unit of collagen, the most abundant protein in mammals, where it contributes to the stability of the characteristic triple helix structure.[1][2]

-

IUPAC Name: (2S,4R)-1-((S)-2-(2-aminoacetamido)propanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

Sequence: Gly-Ala-Hyp

-

CAS Number: 22028-81-5[3]

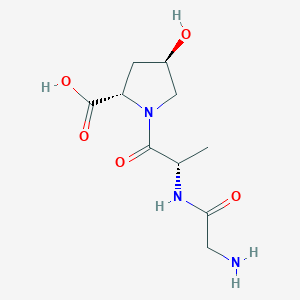

Figure 1: 2D chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below. Note that while the molecular formula and weight are exact, other parameters like pKa and logP are estimated based on the constituent amino acids and standard peptide models, as direct experimental values are not widely published.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₀H₁₇N₃O₅ | - | Calculated |

| Molecular Weight | 275.26 | g/mol | Calculated |

| Appearance | White to off-white solid | - | Typical for peptides |

| pKa (N-terminus) | ~8.0 | - | Estimated (Glycine Amine) |

| pKa (C-terminus) | ~3.5 | - | Estimated (Hyp Carboxyl) |

| Isoelectric Point (pI) | ~5.75 | - | Estimated |

| logP | -3.5 | - | Estimated (Hydrophilic) |

| Solubility | Soluble in water | - | Expected for a short, polar peptide |

Synthesis and Characterization Protocols

The most efficient and common method for producing this compound in a laboratory setting is through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[4][5] This strategy involves building the peptide chain sequentially on an insoluble resin support, which simplifies purification by allowing excess reagents to be washed away after each step.

The general workflow for the manual synthesis of this compound is depicted below.

This protocol describes the synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Hyp(tBu)-Wang resin.

Materials:

-

Fmoc-Hyp(tBu)-Wang resin (0.5 mmol/g substitution)

-

Fmoc-Ala-OH, Fmoc-Gly-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell 200 mg of Fmoc-Hyp(tBu)-Wang resin in 5 mL of DMF within a fritted reaction vessel for 30 minutes. Drain the DMF.

-

Alanine Coupling Cycle:

-

Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

-

Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (3 eq., 0.3 mmol) with HBTU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF for 5 minutes. Add this solution to the resin.

-

Reaction: Agitate the mixture for 1-2 hours. Monitor reaction completion with a Kaiser test.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

-

Glycine Coupling Cycle: Repeat the deprotection, washing, and coupling steps from 2a-2e using Fmoc-Gly-OH.

-

Final Deprotection: Perform a final Fmoc deprotection on the N-terminal glycine residue as described in step 2a. Wash with DMF (5x), followed by DCM (3x), and dry the resin under vacuum.

-

Cleavage and Deprotection: Add 2 mL of freshly prepared cleavage cocktail to the dry resin in a fume hood. Agitate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution into a cold centrifuge tube. Add 10 mL of cold diethyl ether to precipitate the peptide.

-

Isolation: Centrifuge to pellet the crude peptide. Decant the ether and wash the pellet twice with cold ether. Dry the resulting white solid under vacuum.

Purification:

-

Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

-

Purify using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

-

Monitor elution at 215-220 nm and collect fractions containing the pure peptide.

-

Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.

Characterization:

-

Mass Spectrometry (MS): Dissolve a small amount of the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid. Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 276.1241 m/z. Tandem MS (MS/MS) can be used to confirm the sequence by analyzing the fragmentation pattern (b- and y-ions).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 1-5 mg of the peptide in D₂O or 90% H₂O/10% D₂O. Acquire 1D ¹H and 2D spectra (e.g., COSY, TOCSY, HSQC) to assign proton and carbon signals and confirm the covalent structure and stereochemistry of the amino acid residues.

Biological Activity and Signaling Pathway

This compound is a type of collagen-derived tripeptide (CTP). While studies on this exact sequence are limited, extensive research on similar CTPs, particularly those containing the Gly-Pro-Hyp motif, has revealed significant biological activities. These peptides are not merely inert structural fragments but act as signaling molecules.

Known Biological Activities of Collagen Tripeptides:

-

Stimulation of Collagen Synthesis: CTPs have been shown to upregulate the expression of collagen genes in fibroblasts. This activity is crucial for skin health, wound healing, and maintaining the integrity of the extracellular matrix (ECM).

-

Anti-Aging Effects: In model organisms like C. elegans, CTPs can extend lifespan and delay aging by promoting ECM youthfulness.

-

Sarcopenia Amelioration: Supplementation with CTPs has been found to improve age-associated muscle loss (sarcopenia) in mice by enhancing protein synthesis and suppressing proteolytic pathways.

-

Fibroblast Proliferation: Specific di- and tripeptides containing hydroxyproline, such as Pro-Hyp and Ala-Hyp, can trigger the growth of skin fibroblasts.

A key mechanism underlying the bioactivity of CTPs involves the p38 mitogen-activated protein kinase (MAPK) signaling cascade. Studies have demonstrated that CTPs can activate this pathway, leading to the downstream activation of transcription factors (like SKN-1 in C. elegans) that subsequently induce the expression of collagen and other stress-response genes. This conserved pathway is a primary mediator of the anti-aging and tissue-regenerating effects of these peptides.

Conclusion

This compound is a well-defined tripeptide that serves as both a structural component of collagen and a bioactive signaling molecule. Its synthesis can be reliably achieved using standard SPPS protocols, and its structure can be confirmed with modern analytical techniques like mass spectrometry and NMR. Based on evidence from related collagen-derived peptides, this compound likely contributes to tissue homeostasis and anti-aging processes by stimulating collagen production through pathways such as the p38 MAPK cascade. This technical profile provides a foundational resource for further investigation into its specific applications in regenerative medicine, dermatology, and nutritional science.

References

- 1. A Collagen Hydrolysate Containing Tripeptides Ameliorates Sarcopenia in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 22028-81-5 [amp.chemicalbook.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

The Multifaceted Functional Role of the Gly-Ala-Hyp Peptide Sequence: A Technical Guide

For Immediate Release

A Deep Dive into the Bioactive Tripeptide Gly-Ala-Hyp for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional properties of the Glycine-Alanine-Hydroxyproline (Gly-Ala-Hyp) peptide sequence, a key constituent of collagen. This document collates available quantitative data, details relevant experimental protocols, and elucidates the signaling pathways associated with its biological activities.

Core Functions and Biological Activities

The Gly-Ala-Hyp tripeptide, a recurring motif in collagen protein, is increasingly recognized for its bioactive properties following its release during collagen hydrolysis.[1] While often studied as part of larger collagen-derived peptides, emerging evidence points towards its specific roles in various physiological processes, including skin health, vascular function, and cellular signaling.

Quantitative Data Summary

The following table summarizes the quantitative data associated with peptides containing the Gly-Ala-Hyp sequence, providing insights into their efficacy. Direct quantitative data for the isolated Gly-Ala-Hyp tripeptide is limited in the current literature; therefore, data from larger peptides featuring this sequence are included to provide a functional context.

| Peptide Sequence | Assay | Target/Cell Line | Concentration/Dose | Result | Citation |

| Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro | Nitric Oxide (NO) Production | Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Stimulation of NO production | [2] |

| Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro | eNOS Phosphorylation (Ser1179) | Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Increased phosphorylation | [2] |

| Collagen Hydrolysate (rich in Gly-Pro-Hyp, similar motifs) | Skin Hydration, Elasticity, Wrinkle Reduction | Human Subjects | 1,000-2,500 mg/day | Visible improvements within 8-12 weeks | [3] |

| Hyp-Asp-Gly | Anti-platelet Aggregation | Rat Platelets | 200 µmol/kg (in vivo) | Inhibition of thrombosis without bleeding risk | [4] |

| Gly-3Hyp-4Hyp | Chemotactic Activity | Skin Fibroblasts | Not specified | Chemotactic for skin fibroblasts | |

| Ala-Hyp-Gly | Cyclization to cyclo(Ala-Hyp) | In vitro (heating) | Not applicable | Almost complete cyclization after 3h at 85°C, pH 4.8 |

Signaling Pathways

The biological effects of collagen-derived peptides, including those containing the Gly-Ala-Hyp sequence, are often mediated through the activation of specific signaling pathways. The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a key cascade implicated in the regulation of extracellular matrix protein synthesis, such as collagen. Peptides like Gly-Pro-Hyp have been shown to engage fibroblast receptors and activate this pathway. While direct evidence for Gly-Ala-Hyp is still emerging, its structural similarity to other bioactive collagen peptides suggests a comparable mechanism.

Another pertinent pathway involves the production of nitric oxide (NO) in vascular endothelial cells. The octapeptide Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro has been demonstrated to stimulate NO synthesis through the phosphorylation of endothelial nitric oxide synthase (eNOS). This suggests a potential role for Gly-Ala-Hyp-containing peptides in promoting vascular health.

Furthermore, peptides containing hydroxyproline have been shown to inhibit platelet activation through the PI3K/Akt-MAPK/ERK1/2 signaling pathway.

Signaling Pathway Diagrams

References

- 1. Gelatin - Wikipedia [en.wikipedia.org]

- 2. The bioavailable octapeptide Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro stimulates nitric oxide synthesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tripeptide Hyp-Asp-Gly from collagen peptides inhibited platelet activation via regulation of PI3K/Akt-MAPK/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of H-Gly-Ala-Hyp-OH: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of the specific tripeptide H-Gly-Ala-Hyp-OH is limited in the current scientific literature. This guide provides an in-depth analysis based on the activities of structurally similar and related peptides, particularly collagen-derived di- and tripeptides containing glycine (Gly), alanine (Ala), and hydroxyproline (Hyp) residues. The information presented herein is intended for researchers, scientists, and drug development professionals to infer potential biological activities and guide future research.

Introduction

The tripeptide this compound is a small peptide molecule composed of glycine, alanine, and hydroxyproline. As a fragment related to collagen, the most abundant protein in the extracellular matrix, it is hypothesized to possess biological activities relevant to skin health, wound healing, and tissue regeneration. This guide synthesizes the known biological effects of analogous peptides to provide a comprehensive overview of the potential activities of this compound.

Potential Biological Activities and Mechanisms of Action

Based on studies of related peptides such as Pro-Hyp, Hyp-Gly, and Gly-Pro-Hyp, the biological activities of this compound are likely to involve the stimulation of extracellular matrix components and the modulation of cellular processes in the skin.

Stimulation of Fibroblast Growth and Extracellular Matrix Synthesis

Collagen-derived peptides are known to influence fibroblast activity. The dipeptides prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly) have been shown to trigger the growth of fibroblasts cultured on collagen gel.[1] This suggests that this compound may similarly promote the proliferation of these cells, which are crucial for maintaining the structural integrity of connective tissues.

Furthermore, peptides like Gly-Pro-Hyp have been found to upregulate the synthesis of type I collagen, elastin, and hyaluronic acid. This activity is mediated through the activation of fibroblast receptors, which in turn stimulates key signaling pathways such as TGF-β/Smad and MAPK/ERK.

Anti-Aging and Photoprotective Effects

Topical application of collagen tripeptides has demonstrated anti-aging benefits, including the reduction of skin wrinkles and an increase in skin density and elasticity. These effects are attributed to the stimulation of collagen and hyaluronic acid synthesis. Moreover, certain collagen peptides have been shown to protect against UV-induced photoaging by reducing the expression of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation, and mitigating inflammation. It is plausible that this compound could exhibit similar protective and rejuvenating properties.

Chemotaxis and Anti-Apoptotic Effects

Synthetic collagen-like polypeptides have been observed to act as chemoattractants for neutrophils, a type of white blood cell involved in the inflammatory response.[2][3] These peptides have also been found to reduce neutrophil apoptosis (programmed cell death).[2][3] The chemotactic activity appears to be dependent on the peptide's size and composition, with the presence of hydroxyproline potentially reducing this activity. These effects are mediated through signaling pathways involving phosphatidylinositol 3-kinase (PI3-K) and p38 mitogen-activated protein (MAP) kinase.

Quantitative Data from Analogous Peptides

The following tables summarize quantitative data from studies on peptides structurally related to this compound. This data provides a reference for potential effective concentrations and observed effects.

Table 1: Plasma Concentrations of Hydroxyproline-Containing Peptides after Oral Administration of Gelatin Hydrolysate in Humans

| Peptide | Cmax (nmol/ml) |

| Pro-Hyp | 60.65 ± 5.74 |

| Ala-Hyp-Gly | 23.84 (minor component) |

| Ser-Hyp-Gly | Minor component |

| Ala-Hyp | Minor component |

| Phe-Hyp | Minor component |

| Leu-Hyp | Minor component |

| Ile-Hyp | Minor component |

| Gly-Pro-Hyp | Minor component |

| Pro-Hyp-Gly | 0.67 (minor component) |

Data from a study quantifying hydroxyproline-containing peptides in human plasma.

Table 2: In Vitro Activity of Synthetic Collagen-Like Peptides on Neutrophil Chemotaxis

| Peptide | Concentration for Maximum Chemotaxis |

| (Pro-Pro-Gly)5 | 10 nM |

| (Pro-Hyp-Gly)5 | 10 nM |

Note: Increasing the peptide length to ten repeated units reduced chemotactic activity. Peptides containing Hyp were less chemotactic than those with only Pro and Gly.

Experimental Protocols

This section details methodologies for key experiments that can be adapted to investigate the biological activity of this compound.

Fibroblast Proliferation Assay

This assay determines the effect of the peptide on the growth of fibroblast cells.

-

Cell Seeding: Plate primary human dermal fibroblasts in 96-well plates at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Peptide Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (serum-free DMEM) and a positive control (e.g., 10% FBS).

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Viability Measurement: Assess cell proliferation using a standard MTT or WST-1 assay. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Collagen Synthesis Assay

This protocol measures the ability of the peptide to stimulate collagen production in fibroblasts.

-

Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence in 6-well plates. Treat the cells with this compound at various concentrations in serum-free DMEM for 48 hours.

-

Sample Collection: Collect the cell culture supernatant and the cell layer separately.

-

Collagen Quantification: Quantify the amount of soluble collagen in the supernatant using a Sirius Red-based colorimetric assay kit. For cell-associated collagen, lyse the cells and perform the same assay on the cell lysate.

-

Standard Curve: Generate a standard curve using known concentrations of rat tail collagen type I.

-

Data Analysis: Determine the collagen concentration in each sample by interpolating from the standard curve and normalize to the total protein content of the cell lysate.

Neutrophil Chemotaxis Assay

This assay evaluates the chemoattractant properties of the peptide.

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-µm pore size).

-

Assay Procedure:

-

Add different concentrations of this compound to the lower wells of the chamber. Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.

-

Place the membrane over the lower wells.

-

Add the isolated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells per high-power field using a microscope.

-

Data Analysis: Express the results as a chemotactic index (fold increase in migration over the negative control).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for assessing peptide bioactivity.

Caption: Hypothetical signaling cascade for fibroblast activation by this compound.

Caption: A streamlined workflow for assessing the biological activity of this compound.

Conclusion and Future Directions

While direct evidence is pending, the analysis of structurally related peptides strongly suggests that this compound possesses significant potential as a bioactive agent, particularly in the context of dermatology and tissue engineering. Its predicted ability to stimulate fibroblast proliferation and extracellular matrix synthesis warrants further investigation. Future research should focus on in vitro and in vivo studies to confirm these hypothesized activities, elucidate the precise molecular mechanisms, and determine the optimal concentrations for therapeutic applications. Such studies will be crucial in unlocking the full potential of this and other collagen-derived tripeptides in the development of novel cosmeceuticals and therapeutic agents.

References

- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms Mediating the Biologic Activity of Synthetic Proline, Glycine, and Hydroxyproline Polypeptides in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

in vitro stability of the H-Gly-Ala-Hyp-OH tripeptide

An In-depth Technical Guide on the In Vitro Stability of the H-Gly-Ala-Hyp-OH Tripeptide

Disclaimer: Direct experimental data on the in vitro stability of the specific tripeptide this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of peptide stability and draws heavily from data on structurally analogous and well-researched collagen-derived tripeptides, such as Gly-Pro-Hyp (GPH). The substitution of Proline (Pro) with Alanine (Ala) is expected to influence stability, and these potential differences are discussed.

Introduction to Tripeptide Stability

The in vitro stability of therapeutic peptides is a critical parameter in drug development, influencing their shelf-life, formulation, and ultimately, their pharmacokinetic profile. Peptides, including the collagen-derived tripeptide this compound, are susceptible to both chemical and enzymatic degradation. Understanding these degradation pathways is essential for developing viable therapeutic agents.

Collagen is the most abundant protein in the human body, and its breakdown products, particularly tripeptides containing hydroxyproline (Hyp), have demonstrated various biological activities.[1] Tripeptides like Gly-Pro-Hyp (GPH) are known for their high resistance to enzymatic degradation, a trait largely attributed to the presence of the imino acid proline.[2][3] This guide will explore the expected stability of this compound by examining the stability of these closely related peptides and considering the structural impact of substituting Proline with Alanine.

In Vitro Stability of Analogous Collagen-Derived Tripeptides

Research on collagen-derived peptides has shown that tripeptides containing hydroxyproline are remarkably stable in various in vitro conditions designed to mimic physiological environments. The common feature of these stable peptides is the presence of 4-hydroxyproline (4Hyp), which confers high resistance to digestion by peptidases and proteases.[3][4]

Studies on GPH, a major bioactive component of collagen hydrolysates, have consistently shown its high stability. For instance, GPH was found to be stable in simulated gastrointestinal fluid and rat plasma for at least 2 hours. Another identified tripeptide, Gly-3Hyp-4Hyp, also demonstrated exceptionally high resistance to degradation when incubated with mouse plasma. This inherent stability is crucial for their oral bioavailability and subsequent biological effects.

Quantitative Stability Data for Analogous Peptides

The following table summarizes key stability findings for GPH and other related peptides, which serve as a proxy for estimating the stability of this compound.

| Peptide Sequence | Incubation Medium | Time (hours) | Remaining Peptide (%) | Reference |

| Gly-Pro-Hyp (GPH) | Simulated Gastrointestinal Fluid | 2 | Stable (Not specified) | |

| Gly-Pro-Hyp (GPH) | Rat Plasma | 2 | Stable (Not specified) | |

| Gly-3Hyp-4Hyp | Mouse Plasma | 48 | ~100% | |

| Pro-4Hyp | Mouse Plasma | 48 | < 50% | |

| 4Hyp-Gly | Mouse Plasma | 48 | < 50% |

Factors Influencing this compound Stability

Amino Acid Sequence and Structure

The primary structure of a peptide is the most significant determinant of its stability.

-

Hydroxyproline (Hyp): The presence of Hyp is known to confer significant resistance to enzymatic degradation. The Hyp residue in the C-terminal position of this compound is expected to protect it from certain carboxypeptidases.

-

Alanine (Ala) vs. Proline (Pro): The key difference between the target peptide and the highly stable GPH is the substitution of Pro with Ala. Proline's rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, making the preceding peptide bond (Gly-Pro) highly resistant to cleavage by many proteases. Alanine, lacking this cyclic structure, allows for greater flexibility. Therefore, the Gly-Ala bond in this compound is likely more susceptible to cleavage by general aminopeptidases compared to the Gly-Pro bond in GPH.

Enzymatic Degradation

Peptide degradation in vitro is primarily mediated by enzymes present in the experimental medium, such as simulated biological fluids or plasma.

-

Gastrointestinal Enzymes: In simulated gastric fluid (SGF), pepsin is the primary enzyme, while in simulated intestinal fluid (SIF), trypsin, chymotrypsin, and various peptidases contribute to degradation. Small peptides are often more stable in gastric fluid than larger ones.

-

Plasma/Serum Peptidases: Plasma and serum contain a host of exopeptidases (aminopeptidases, carboxypeptidases) and endopeptidases that can degrade peptides. Peptides with N-terminal modifications or D-amino acids often show enhanced stability. Prolidase is a specific dipeptidase that cleaves Xaa-Pro or Xaa-Hyp bonds, but its activity on tripeptides is reported to be undetectable, suggesting it would not directly cleave the Ala-Hyp bond from the C-terminus of the intact tripeptide.

Experimental Protocols for In Vitro Stability Assessment

Detailed and standardized protocols are crucial for accurately assessing peptide stability.

Protocol: Stability in Simulated Gastrointestinal Fluids

This protocol assesses the peptide's stability in the presence of digestive enzymes.

-

Preparation of Simulated Fluids:

-

Simulated Gastric Fluid (SGF): Prepare a solution of 2.0 g NaCl and 3.2 g purified pepsin in 7.0 mL of HCl, and adjust the volume to 1 L with water. The final pH should be adjusted to ~1.2-3.0.

-

Simulated Intestinal Fluid (SIF): Prepare a solution of 6.8 g monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10.0 g of pancreatin, mix, and adjust the pH to ~6.8-7.0.

-

-

Incubation Procedure:

-

Dissolve the this compound tripeptide in the prepared SGF or SIF to a final concentration (e.g., 0.5 - 1.0 mg/mL).

-

Incubate the mixture at 37°C in a shaking water bath.

-

Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., 10% trifluoroacetic acid - TFA) or by heat inactivation.

-

Centrifuge the samples to precipitate enzymes and other proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Quantify the remaining concentration of the intact tripeptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Identify any degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Protocol: Stability in Plasma or Serum

This protocol evaluates the peptide's susceptibility to degradation by plasma enzymes.

-

Plasma/Serum Preparation:

-

Use commercially available human or animal (e.g., rat, mouse) plasma or serum. Ensure it is stored and handled correctly to maintain enzymatic activity.

-

-

Incubation Procedure:

-

Pre-incubate the plasma or serum at 37°C for 5-10 minutes.

-

Add a stock solution of this compound to the plasma to achieve a final desired concentration.

-

Incubate the mixture at 37°C.

-

Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24, 48 hours).

-

-

Sample Processing:

-

Stop the degradation by precipitating plasma proteins. This is typically done by adding an equal or greater volume of cold organic solvent, such as acetonitrile containing 0.1% TFA.

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent peptide over time. The degradation half-life (t½) can be calculated from the first-order decay plot.

-

Visualizations: Workflows and Pathways

Caption: General workflow for assessing peptide stability in vitro.

Caption: Hypothesized enzymatic cleavage sites on this compound.

Caption: Potential signaling pathway for bioactive tripeptides.

Conclusion and Future Directions

Based on the extensive research on analogous collagen-derived peptides, it is hypothesized that this compound will exhibit moderate to high stability in vitro. The C-terminal hydroxyproline is expected to confer significant resistance to carboxypeptidases. However, the substitution of proline with the more flexible alanine residue at the second position may render the N-terminal Gly-Ala bond more susceptible to cleavage by aminopeptidases compared to the highly stable Gly-Pro bond.

This technical guide provides a framework for the systematic evaluation of this compound stability. Direct experimental validation using the detailed protocols herein is essential to confirm these hypotheses and to accurately quantify the degradation kinetics and half-life of this specific tripeptide. Such data will be invaluable for its potential development as a therapeutic agent.

References

- 1. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of H-Gly-Ala-Hyp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Hyp-OH, a sequence found within the primary structure of collagen, is emerging as a molecule of interest in the fields of regenerative medicine and drug discovery. Its simple structure belies a potential for significant biological activity, primarily revolving around the modulation of the extracellular matrix (ECM) and cellular behaviors such as proliferation and synthesis of key dermal components. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While direct research on this specific tripeptide is still developing, this guide draws upon existing literature on closely related peptides and collagen-derived fragments to build a comprehensive overview of its potential mechanisms and applications.

Core Therapeutic Potential

The primary therapeutic potential of this compound and related peptides appears to lie in their ability to influence tissue repair and regeneration. This is achieved through a multi-faceted approach that includes:

-

Inhibition of Matrix Metalloproteinases (MMPs): These enzymes are responsible for the degradation of ECM components. Their overactivity can lead to tissue damage and impaired healing.

-

Stimulation of Fibroblast Activity: Fibroblasts are critical cells in wound healing and tissue maintenance, responsible for synthesizing collagen, elastin, and other ECM components.

-

Enhancement of Extracellular Matrix Synthesis: By promoting the production of key ECM molecules like collagen and hyaluronic acid, these peptides can contribute to tissue structure and hydration.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, studies on peptides containing the Gly-Ala-Hyp motif provide valuable insights. The following table summarizes key findings for a related peptide, Cys-Gly-Ala-Hyp-Gly-Ala-Hyp-Gly-Ser-Gln-Gly-Ala (P713), which contains the GAH sequence.

| Target | Peptide | Assay | Result | Reference |

| MMP-2 | Cys-Gly-Ala-Hyp-Gly-Ala-Hyp-Gly-Ser-Gln-Gly-Ala (P713) | Gelatin Cleavage Inhibition | IC50 of ~30 μM | [1] |

Potential Signaling Pathways

Based on the activities of related collagen-derived peptides, a potential signaling pathway for this compound in the context of collagen synthesis involves the Transforming Growth Factor-β (TGF-β)/Smad pathway. Proline and hydroxyproline, components of this tripeptide, have been shown to upregulate genes associated with this pathway[2].

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the therapeutic potential of this compound.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on MMP activity using a fluorogenic substrate[3][4].

Materials:

-

Recombinant human MMP-2 enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MMP-2 enzyme to the desired working concentration in cold MMP assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration in MMP assay buffer.

-

Prepare a serial dilution of this compound in MMP assay buffer. A known MMP inhibitor (e.g., GM6001) should be used as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of MMP assay buffer to the blank wells.

-

Add 50 µL of the diluted MMP-2 enzyme to the control and inhibitor test wells.

-

Add 25 µL of the serially diluted this compound or positive control to the respective wells.

-

Add 25 µL of MMP assay buffer to the enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the diluted fluorogenic substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Fibroblast Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal fibroblasts using a scratch wound healing assay[5].

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

24-well tissue culture plates

-

200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed HDFs into 24-well plates at a density that allows them to reach confluency within 24-48 hours.

-

-

Scratch Wound Creation:

-

Once the cells are confluent, create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Replace the medium with fresh DMEM containing various concentrations of this compound. A control group should receive medium without the peptide.

-

-

Image Acquisition:

-

Capture images of the scratch wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point relative to the initial wound width.

-

Compare the wound closure rates between the control and this compound-treated groups.

-

Collagen Synthesis Assay

This protocol describes a method to quantify collagen production by fibroblasts treated with this compound using the Sirius Red assay.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium and supplements

-

This compound

-

Sirius Red solution (0.1% in saturated picric acid)

-

0.01 M HCl

-

0.1 M NaOH

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HDFs in appropriate culture vessels until they reach near confluency.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 48-72 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant (for secreted collagen) and the cell layer (for cell-associated collagen).

-

-

Sirius Red Staining:

-

To the supernatant, add Sirius Red solution and incubate for 1 hour at room temperature to precipitate collagen.

-

Centrifuge to pellet the collagen-dye complex.

-

Wash the pellet with 0.01 M HCl to remove unbound dye.

-

For the cell layer, fix the cells and then stain with Sirius Red solution.

-

-

Quantification:

-

Dissolve the stained collagen pellet (from supernatant) or the stained cell layer in 0.1 M NaOH.

-

Transfer the solution to a 96-well plate.

-

Measure the absorbance at a wavelength of 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of collagen.

-

Determine the amount of collagen in each sample based on the standard curve.

-

Compare collagen production in this compound-treated cells to the control group.

-

In Vivo Wound Healing Model

This protocol provides a general outline for a murine excisional wound healing model to evaluate the topical effects of this compound.

Materials:

-

Mice (e.g., C57BL/6 or BALB/c)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, biopsy punch)

-

This compound formulated in a suitable vehicle (e.g., hydrogel)

-

Wound dressing

-

Digital camera

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse and shave the dorsal area.

-

-

Wound Creation:

-

Create one or two full-thickness excisional wounds on the back of each mouse using a sterile biopsy punch (e.g., 6 mm diameter).

-

-

Topical Treatment:

-

Apply a defined amount of the this compound formulation or the vehicle control to the wound bed.

-

Cover the wound with a sterile dressing.

-

-

Wound Monitoring:

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).

-

Measure the wound area from the photographs using image analysis software.

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the animals and excise the wound tissue.

-

Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).

-

-

Data Analysis:

-

Calculate the percentage of wound closure over time.

-

Perform histomorphometric analysis to quantify parameters such as re-epithelialization, granulation tissue formation, and collagen deposition.

-

Logical Relationship of Therapeutic Actions

The potential therapeutic actions of this compound are interconnected, leading to a synergistic effect on tissue repair and regeneration.

Conclusion

This compound holds promise as a therapeutic agent, with potential applications in dermatology, wound care, and regenerative medicine. Its likely mechanisms of action, inferred from studies on related peptides, involve the inhibition of MMPs and the stimulation of fibroblast activity, leading to enhanced ECM synthesis and tissue repair. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic targets and efficacy of this intriguing tripeptide. As research continues, a more definitive understanding of the signaling pathways and clinical potential of this compound will undoubtedly emerge, paving the way for novel therapeutic interventions.

References

- 1. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Ala-Hyp-OH: A Key Modulator in Extracellular Matrix Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tripeptide H-Gly-Ala-Hyp-OH, a product of collagen degradation, is emerging as a significant bioactive molecule in the intricate process of extracellular matrix (ECM) remodeling. Comprised of glycine, alanine, and hydroxyproline, this peptide is more than a mere structural remnant; it functions as a signaling molecule that actively influences both the synthesis and degradation of the ECM. This technical guide provides a comprehensive overview of the role of this compound and related collagen-derived peptides, detailing the underlying molecular pathways, quantitative data on their effects, and the experimental protocols required to investigate their activity.

Core Concepts: The Dual Role of this compound in ECM Remodeling

Extracellular matrix homeostasis is maintained by a delicate balance between the production of new matrix components by cells like fibroblasts and chondrocytes, and the breakdown of existing matrix by enzymes, primarily matrix metalloproteinases (MMPs). Collagen-derived peptides, including this compound, play a crucial dual role in this process:

-

Anabolic Effects (Stimulation of ECM Synthesis): Upon release from collagen breakdown, these peptides can act as feedback signals to stimulate cells to produce new ECM components. They have been shown to increase the synthesis of collagen, elastin, and hyaluronic acid by dermal fibroblasts.[1] This process is fundamental for tissue repair, wound healing, and maintaining the structural integrity of tissues.[2] The well-studied collagen-derived peptides, prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), are known to trigger the growth of fibroblasts.[3]

-

Catabolic Regulation (Inhibition of ECM Degradation): Beyond promoting synthesis, specific collagen peptide sequences can directly inhibit the enzymes responsible for ECM degradation. A peptide containing the Gly-Ala-Hyp sequence has been identified as a direct inhibitor of MMP-2, a key enzyme in the breakdown of type IV collagen (a major component of basement membranes) and gelatin.[4]

Molecular Mechanisms and Signaling Pathways

The bioactive effects of collagen-derived peptides are initiated by their interaction with cell surface receptors, which triggers intracellular signaling cascades.

-

Receptor Engagement: While a single specific receptor for this compound has not been definitively identified, evidence suggests that collagen-derived peptides, such as the extensively studied Gly-Pro-Hyp (GPH), engage with several fibroblast receptors. These include integrin α2β1 , Discoidin Domain Receptors (DDR1/2), and the hyaluronan receptor CD44 .[5] Integrins, in particular, are crucial mechanoreceptors and signaling hubs that connect the extracellular matrix to the cell's internal cytoskeleton.

-

Intracellular Signaling Cascades: Upon receptor binding, a cascade of intracellular events is initiated. The primary pathways implicated in the cellular response to collagen peptides are:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and survival. Collagen peptides have been shown to activate the p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways. Activation of p38 MAPK is particularly critical for the induction of type I collagen gene expression in fibroblasts.

-

FAK Signaling: Integrin engagement often leads to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration and adhesion. Porcine-derived collagen peptides have been demonstrated to activate an ERK-FAK signaling cascade, which is critical for wound closure.

-

The diagram below illustrates the proposed signaling pathway initiated by a collagen-derived peptide.

Quantitative Data Summary

The biological activity of this compound and related peptides has been quantified in various in vitro systems. The following tables summarize key findings.

| Table 1: Effect of Collagen-Derived Peptides on Gene Expression in Human Dermal Fibroblasts | |

| Gene | Fold Increase / Effect |

| Collagen Type I (COL1A1) | 2.08 ± 0.08 (108% increase) at 100 µg/mL |

| Elastin (ELN) | 1.35 ± 0.13 (35% increase) at 100 µg/mL |

| Versican (VCAN) | 2.28 ± 0.07 (128% increase) at 100 µg/mL |

| Table 2: Effect of Collagen-Derived Peptides on Protein Synthesis and Cell Proliferation | |

| Parameter | Observation |

| Fibroblast Proliferation | Stimulated at concentrations of 50–500 µg/mL |

| Elastin Synthesis | Significantly increased |

| Table 3: Inhibitory Activity of Collagen-Derived Peptides against Matrix Metalloproteinases (MMPs) | |

| Enzyme | IC50 / Effect |

| MMP-1 Secretion | Significantly inhibited |

| MMP-2 Activity | IC50 of ~30 µM for a peptide containing the Gly-Ala-Hyp sequence |

| MMP-3 Secretion | Significantly inhibited |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in ECM remodeling.

This protocol describes the standard procedure for culturing primary HDFs, the primary cell type responsible for ECM production in the skin.

-

Materials:

-

Fibroblast Growth Medium: DMEM, 15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1% Glutamine.

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.

-

Trypsin-EDTA (0.25%).

-

T-75 cell culture flasks.

-

-

Procedure:

-

Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed Fibroblast Growth Medium.

-

Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh medium. Transfer the suspension to a T-75 flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to allow for gas exchange.

-

Maintenance: Change the medium every 2-3 days.

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 3 mL of Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7 mL of medium, centrifuge, and re-plate at a 1:4 or 1:6 split ratio.

-

This technique detects the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

-

Materials:

-

SDS-PAGE apparatus.

-

10% Polyacrylamide resolving gel copolymerized with 1 mg/mL gelatin.

-

Non-reducing sample buffer.

-

Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water).

-

Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

Coomassie Brilliant Blue R-250 staining solution.

-

Destaining solution (e.g., 40% methanol, 10% acetic acid).

-

-

Procedure:

-

Sample Preparation: Culture HDFs to 70-80% confluency. Wash cells with serum-free medium and then incubate in serum-free medium for 24-48 hours. Collect this "conditioned medium".

-

Electrophoresis: Mix conditioned medium with non-reducing sample buffer (do not boil). Load samples onto the gelatin-containing polyacrylamide gel and run electrophoresis at 150V until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer to remove SDS.

-

Development: Incubate the gel in Zymogram Developing Buffer at 37°C for 18-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour and then destain. Areas of gelatinase activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-2 and MMP-9.

-

This assay measures cell migration, a key component of wound repair and ECM remodeling.

-

Materials:

-

24-well culture plates.

-

Sterile 200 µL pipette tip.

-

Microscope with a camera.

-

-

Procedure:

-

Create Monolayer: Seed HDFs into a 24-well plate and grow until a confluent monolayer is formed.

-

Create Scratch: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test peptide (e.g., this compound) or control.

-

Imaging: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator.

-

Time-Lapse Analysis: Capture images of the same field at regular intervals (e.g., every 8-12 hours) until the scratch is closed in the control wells.

-

Quantification: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

-

This protocol is used to detect the activation of the p38 MAPK signaling pathway by measuring its phosphorylation state.

-

Materials:

-

Cell Lysis Buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western blotting apparatus.

-

PVDF membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK and Rabbit anti-total-p38 MAPK.

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Lysis: Treat HDFs with this compound for various time points. Lyse the cells on ice using lysis buffer with phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate 30 µg of protein per lane by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody against phospho-p38 (diluted in 5% BSA/TBST) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to confirm equal protein loading.

-

This method quantifies the change in gene expression for type I collagen (COL1A1) in response to treatment.

-

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR instrument.

-

SYBR Green qPCR Master Mix.

-

Primers for COL1A1 and a housekeeping gene (e.g., GAPDH).

-

COL1A1 Forward Primer Example: 5'-TCTGCGACAACGGCAAGGTG-3'

-

COL1A1 Reverse Primer Example: 5'-GACGCCGGTGGTTTCTTGGT-3'

-

-

-

Procedure:

-

RNA Extraction: Treat HDFs with this compound. Isolate total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward/reverse primers for COL1A1 and the housekeeping gene in separate wells.

-

Thermal Cycling: Run the reaction on a qPCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of COL1A1 using the ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion

The tripeptide this compound, as a representative of bioactive collagen-derived peptides, is a key player in the dynamic regulation of the extracellular matrix. Its ability to concurrently stimulate fibroblast activity to synthesize new matrix components while also inhibiting the enzymatic degradation of the existing matrix places it at a critical nexus of tissue homeostasis and repair. The signaling pathways, particularly involving integrin receptors and the p38 MAPK cascade, provide clear targets for further investigation and potential therapeutic intervention. The protocols detailed in this guide offer a robust framework for researchers and drug development professionals to explore the multifaceted role of this compound and other collagen-derived peptides in ECM remodeling, paving the way for novel strategies in regenerative medicine and tissue engineering.

References

An In-depth Technical Guide to the Discovery and Isolation of Gly-Ala-Hyp Sequences

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide sequence Glycyl-L-alanyl-L-hydroxyproline (Gly-Ala-Hyp) is a fundamental recurring motif within the triple-helical domain of various collagen types. As a constituent of the most abundant protein in the extracellular matrix, the discovery and isolation of this and similar sequences have been pivotal in understanding collagen structure, stability, and its role in physiological and pathological processes. This guide provides a comprehensive overview of the historical context of its discovery, detailed modern protocols for its isolation and characterization from biological sources, and quantitative data regarding its physicochemical properties. Furthermore, it elucidates the known signaling pathways influenced by collagen-derived peptides, offering insights for applications in drug development and regenerative medicine.

Discovery and Significance

The discovery of the Gly-Ala-Hyp sequence is intrinsically linked to the monumental effort of sequencing the collagen protein itself. Early protein sequencing work, pioneered by researchers like Pehr Edman, established the foundational methods for determining the primary structure of polypeptides. The repetitive Gly-X-Y pattern was identified as the hallmark of collagen, where X and Y are frequently the imino acids proline and hydroxyproline, respectively.

The definitive identification of specific triplets like Gly-Ala-Hyp emerged from the systematic enzymatic digestion and subsequent sequencing of collagen fragments. Techniques such as Edman degradation were historically used to sequentially remove and identify amino acid residues from the N-terminus of isolated peptides. In the modern era, these methods have been largely superseded by mass spectrometry-based proteomics, which allows for high-throughput and highly accurate sequencing of complex peptide mixtures derived from collagen hydrolysates. The presence of Gly-Ala-Hyp and its permutations is now known to be crucial for the conformational stability and biological function of the collagen triple helix.

Experimental Protocols

The isolation of specific collagen-derived peptides like Gly-Ala-Hyp from a biological source is a multi-step process requiring protein extraction, enzymatic cleavage, and chromatographic purification.

Protocol 1: Isolation of Collagen Peptides from Tissue

This protocol outlines a comprehensive workflow for digesting a collagen-rich tissue (e.g., bovine tendon or skin) and purifying the resulting peptide fragments.

3.1.1 Materials and Reagents

-

Collagen-rich tissue (e.g., bovine Achilles tendon)

-

0.5 M Acetic Acid

-

Pepsin (porcine gastric mucosa)

-

Collagenase (from Clostridium histolyticum)

-

Tris-HCl buffer (0.1 M, pH 7.8)

-

Formic Acid (0.1% v/v in water and acetonitrile)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

3.1.2 Step-by-Step Methodology

-

Tissue Preparation: Clean the tissue of any non-connective tissue components. Mince the tissue into small pieces and freeze-dry (lyophilize).

-

Pepsin Solubilization: Suspend the lyophilized tissue in 0.5 M acetic acid containing pepsin at a 1:10 enzyme-to-substrate ratio. Stir for 48-72 hours at 4°C to extract pepsin-soluble collagen.

-

Collagen Precipitation: Centrifuge the suspension to remove insoluble material. Precipitate the collagen from the supernatant by adding NaCl to a final concentration of 0.9 M. Allow precipitation to occur overnight at 4°C.

-

Collection and Denaturation: Collect the precipitated collagen by centrifugation. Re-dissolve the pellet in 0.5 M acetic acid and dialyze extensively against 0.1 M acetic acid, followed by ultrapure water. Lyophilize the purified collagen. To prepare for digestion, thermally denature the collagen by dissolving it in Tris-HCl buffer and heating at 60°C for 30 minutes.

-

Enzymatic Digestion: Cool the denatured collagen solution to 37°C. Add bacterial collagenase to the solution at an enzyme-to-substrate ratio of 1:100 (w/w). Incubate the mixture at 37°C for 24-48 hours.

-

Reaction Termination: Terminate the digestion by adding a few drops of 10% formic acid to lower the pH to approximately 2-3, which inactivates the enzyme.

-

HPLC Purification:

-

Filter the digest through a 0.22 µm filter.

-

Equilibrate the C18 HPLC column with 95% Mobile Phase A (0.1% formic acid in water) and 5% Mobile Phase B (0.1% formic acid in acetonitrile).

-

Inject the filtered digest onto the column.

-

Elute the peptides using a linear gradient, for example, from 5% to 45% Mobile Phase B over 60 minutes, at a flow rate of 1.0 mL/min.

-

Monitor the elution profile at 214 nm and collect fractions corresponding to individual peaks.

-

-

Fraction Analysis: Analyze the collected fractions using mass spectrometry to identify the peptide sequences within each fraction.

Protocol 2: Peptide Sequencing by Tandem Mass Spectrometry (ESI-MS/MS)

This protocol describes the analysis of a purified HPLC fraction to confirm the sequence of the Gly-Ala-Hyp tripeptide.

3.2.1 Sample Preparation

-

Lyophilize the HPLC fraction containing the target peptide.

-

Reconstitute the peptide in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration of approximately 1-10 pmol/µL.

3.2.2 Mass Spectrometry Analysis

-

Instrument: Electrospray ionization tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Positive ion mode.

-

MS1 Scan: Acquire a full scan to identify the precursor ion. The theoretical monoisotopic mass of the protonated Gly-Ala-Hyp ([M+H]⁺) is 244.1135 m/z.

-

MS2 Scan (Fragmentation): Isolate the precursor ion (m/z 244.11) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Collision Energy: Apply a normalized collision energy in the range of 25-35% (this may require optimization depending on the instrument).

-

Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic b- and y-ion series that confirm the peptide sequence.

Quantitative Data

Chromatographic and Mass Spectrometric Properties

While experimental data for the isolated Gly-Ala-Hyp tripeptide is not widely published, its properties can be accurately predicted based on established algorithms and theoretical calculations.

| Property | Value | Method/Comment |

| Molecular Formula | C₉H₁₅N₃O₄ | |

| Monoisotopic Mass | 243.1063 Da | |

| [M+H]⁺ m/z | 244.1135 | Theoretical value for MS1 |

| Predicted HPLC Retention Time | ~10-15 minutes | Predicted using algorithms based on amino acid hydrophobicity coefficients for a standard C18 column with a water/acetonitrile/formic acid gradient. The actual time is highly dependent on the specific column, gradient, and system. |

Table 1: Physicochemical and Predicted Analytical Properties of Gly-Ala-Hyp.

The following table details the theoretical fragmentation pattern for Gly-Ala-Hyp under CID, which is essential for its identification via tandem mass spectrometry.

| Ion Type | Sequence Fragment | Theoretical m/z ([M+H]⁺) |

| b-ions | ||

| b₁ | Gly | 58.0291 |

| b₂ | Gly-Ala | 129.0662 |

| y-ions | ||

| y₁ | Hyp | 116.0550 |

| y₂ | Ala-Hyp | 187.0921 |

Table 2: Theoretical m/z Values for Key Fragment Ions of Gly-Ala-Hyp.

Thermal Stability of Collagen-Like Peptides

The substitution of residues within the canonical Gly-Pro-Hyp triplet significantly impacts the thermal stability (melting temperature, Tₘ) of the collagen triple helix. The replacement of glycine with alanine is particularly disruptive.

| Peptide Sequence | Tₘ (°C) | Effect of Substitution | Reference |

| (Pro-Hyp-Gly)₁₀ | 60.0 | Host Peptide (Reference) | [1] |

| (Pro-Hyp-Gly)₄-Pro-Hyp-Ala -(Pro-Hyp-Gly)₅ | 48.0 | Single Gly → Ala substitution significantly decreases stability. | [1] |

| T1-892 (Control) | 39.2 | Host Peptide (Reference) | [1] |

| T1-892 (Gly10Ala) | 33.1 | Gly → Ala substitution in a flexible region terminates folding and reduces Tₘ. | [1] |

| T1-892 (Gly25Ala) | 21.7 | Gly → Ala substitution in the nucleation domain dramatically reduces Tₘ. | [1] |

Table 3: Effect of Glycine to Alanine Substitution on the Melting Temperature (Tₘ) of Collagen Model Peptides.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical flow for the isolation and characterization of Gly-Ala-Hyp from a collagen source.

Signaling Pathway: eNOS Activation

An octapeptide containing the Gly-Ala-Hyp sequence has been shown to stimulate nitric oxide (NO) production in bovine aortic endothelial cells. This occurs through the phosphorylation of endothelial nitric oxide synthase (eNOS).

References

Unraveling the Cellular Interactions of H-Gly-Ala-Hyp-OH: A Technical Guide for Researchers

A comprehensive review of the current scientific landscape reveals a notable absence of direct research on the specific interactions of the tripeptide H-Gly-Ala-Hyp-OH with cellular receptors. While this collagen-derived peptide is structurally similar to other well-studied bioactive peptides, its unique sequence involving alanine suggests potentially distinct biological activities that are yet to be explored. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding by summarizing the extensive knowledge available for closely related and extensively researched collagen-derived peptides, primarily Gly-Pro-Hyp (GPH) and Pro-Hyp. These peptides serve as the current paradigm for understanding how small collagen fragments may interact with cellular machinery to elicit physiological responses.

This document will delve into the known cellular receptors, downstream signaling pathways, and quantitative interaction data for these analogous peptides. Furthermore, it will provide detailed experimental protocols that can be adapted for the future investigation of this compound, alongside visual representations of key signaling cascades to facilitate a deeper understanding of the molecular mechanisms at play.

Cellular Receptors for Collagen-Derived Peptides

Several cell surface receptors have been identified as interactors with collagen-derived peptides, playing crucial roles in mediating their biological effects. These include:

-

Integrins: These transmembrane receptors, particularly α1β1 and α2β1, are well-established as collagen receptors.[1][2][3] They recognize specific motifs within the collagen sequence, and their binding can trigger intracellular signaling cascades that influence cell adhesion, migration, and proliferation.[4][5] Integrin α2β1, for instance, is known to be involved in the MAPK/ERK and PI3K/AKT signaling pathways.

-

CD44: This cell-surface glycoprotein is a receptor for hyaluronic acid and has also been implicated in the signaling of collagen-derived peptides. CD44 can act as a co-receptor for other signaling molecules and is involved in pathways such as PI3K/Akt and MAPK.

-

Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that are specifically activated by collagen. Their activation upon collagen binding is characterized by slow but sustained phosphorylation, leading to the regulation of cell proliferation, differentiation, and matrix remodeling. Downstream signaling from DDRs can involve the MAPK, PI3K/Akt, and NF-κB pathways.

-

Glycoprotein VI (GPVI): Primarily found on the surface of platelets, GPVI is a key receptor for collagen and plays a critical role in thrombosis. It specifically recognizes Gly-Pro-Hyp sequences within collagen.

Downstream Signaling Pathways

The interaction of collagen-derived peptides with their cellular receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The most prominent of these pathways are:

-

TGF-β/Smad Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix (ECM) production. Upon activation, the TGF-β receptor complex phosphorylates Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other ECM components. Collagen-derived peptides are thought to influence this pathway, contributing to their observed effects on tissue repair and remodeling.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. Activation of this pathway is a common downstream event following the engagement of various receptors, including those for collagen peptides.

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a key signaling route that promotes cell survival, growth, and proliferation. It is activated by a multitude of growth factors and other extracellular signals. Evidence suggests that collagen-derived peptides can stimulate this pathway, contributing to their pro-proliferative and anti-apoptotic effects.

Quantitative Data on Peptide-Receptor Interactions

While extensive research has been conducted on the biological effects of collagen-derived peptides, specific quantitative data on their binding affinities to cellular receptors remains relatively scarce in the public domain. The following table summarizes the available information for the well-studied peptide Pro-Hyp. It is anticipated that future studies on this compound will populate a similar table with specific binding constants.

| Peptide | Receptor/Protein | Cell Type | Quantitative Data | Reference |

| Pro-Hyp | β1-integrin | Adult tendon cells | Significant inhibition of cell migration with ATN-161 (an α5β1 and αvβ3 integrin inhibitor) |

Note: The data for Pro-Hyp's interaction with β1-integrin is indirect, based on inhibition studies. Direct binding affinity values (e.g., Kd, IC50) are not yet widely reported. The development of such quantitative data for this compound will be a critical step in understanding its specific biological function.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments that are commonly used to study the interaction of collagen-derived peptides with cellular receptors and their downstream effects.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cells, such as human dermal fibroblasts.

Methodology:

-

Cell Culture: Culture human dermal fibroblasts in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

Peptide Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001% to 1% w/v) diluted in the growth medium. Include an untreated control group.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

MTT Addition: Remove the medium, wash the wells with phosphate-buffered saline (PBS), and add a 1:11 solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubation: Incubate the plates at 37°C for 3 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Receptor Binding Assay (Solid-Phase Binding Assay)

This protocol can be adapted to determine the binding affinity of this compound to specific receptors, such as integrins.

Methodology:

-

Plate Coating: Coat the wells of a microtiter plate with a solution of the purified receptor of interest (e.g., recombinant integrin α2β1) and incubate overnight at 4°C.

-

Blocking: Wash the wells and block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Peptide Incubation: Add varying concentrations of labeled this compound (e.g., biotinylated or fluorescently tagged) to the wells and incubate for a specified time at room temperature.

-

Washing: Wash the wells extensively to remove unbound peptide.

-

Detection: For biotinylated peptides, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chromogenic substrate. For fluorescently labeled peptides, measure the fluorescence intensity directly.

-

Data Analysis: Determine the binding parameters (e.g., Kd) by plotting the bound peptide concentration against the total peptide concentration and fitting the data to a binding isotherm.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the activation of downstream signaling pathways, such as MAPK/ERK or PI3K/Akt, in response to this compound.

Methodology:

-

Cell Treatment: Culture cells to near confluence and then treat them with this compound for various time points.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with BSA or non-fat milk and then incubate with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

-